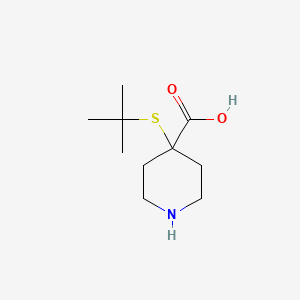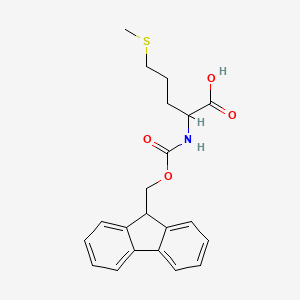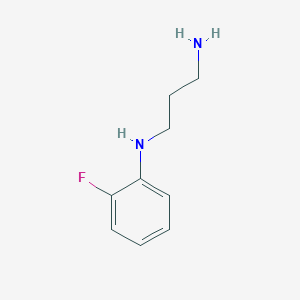
4-(Tert-butylsulfanyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tert-butylsulfanyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C10H19NO2S It is a piperidine derivative, characterized by the presence of a tert-butylsulfanyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butylsulfanyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with tert-butylsulfanyl reagents under controlled conditions. One common method includes the use of tert-butylthiol and piperidine-4-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butylsulfanyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
4-(Tert-butylsulfanyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Tert-butylsulfanyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The piperidine ring provides structural stability and enhances the compound’s ability to interact with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: A piperidine derivative used as a semi-flexible linker in PROTAC development.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): An intermediate in the manufacture of fentanyl and related derivatives
Uniqueness
4-(Tert-butylsulfanyl)piperidine-4-carboxylic acid is unique due to the presence of the tert-butylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new therapeutic agents .
Properties
Molecular Formula |
C10H19NO2S |
|---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
4-tert-butylsulfanylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H19NO2S/c1-9(2,3)14-10(8(12)13)4-6-11-7-5-10/h11H,4-7H2,1-3H3,(H,12,13) |
InChI Key |
CJYAYGQRIONXPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1(CCNCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-Iodo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane](/img/structure/B13290802.png)



![Butyl[(3-chloro-2-fluorophenyl)methyl]amine](/img/structure/B13290833.png)





![4-[(4-Methylpyrimidin-2-YL)sulfanyl]cyclohexan-1-amine](/img/structure/B13290863.png)

![2-[2-(Chlorosulfonyl)-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13290878.png)
![2-Fluoro-5-[(2-methylbutyl)amino]benzonitrile](/img/structure/B13290886.png)
